4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid is a heterocyclic compound that features both pyrazole and thiazole rings. These rings are known for their significant roles in medicinal chemistry due to their diverse biological activities. The presence of a bromine atom on the pyrazole ring and a carboxylic acid group on the thiazole ring makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid typically involves multiple steps:
Formation of 4-bromo-1H-pyrazole: This can be achieved by reacting 4-bromoaniline with hydrazine hydrate under acidic conditions.
Synthesis of the thiazole ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea.
Coupling of the pyrazole and thiazole rings: This step involves the reaction of 4-bromo-1H-pyrazole with a thiazole derivative under basic conditions to form the desired compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyrazole ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The carboxylic acid group can participate in coupling reactions to form amides or esters.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyrazole derivatives can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole N-oxides.
Reduction Products: Reduction can yield pyrazole derivatives with reduced functional groups.
Scientific Research Applications
4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(4-bromo-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid involves its interaction with various molecular targets. The bromine atom and carboxylic acid group can form hydrogen bonds and other interactions with biological molecules, affecting their function. The exact pathways and targets depend on the specific application and are a subject of ongoing research.
Comparison with Similar Compounds
Similar Compounds
4-bromo-1H-pyrazole: Shares the pyrazole ring but lacks the thiazole ring and carboxylic acid group.
1,3-thiazole-2-carboxylic acid: Contains the thiazole ring and carboxylic acid group but lacks the pyrazole ring.
4-[(4-chloro-1H-pyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.
Properties
IUPAC Name |
4-[(4-bromopyrazol-1-yl)methyl]-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrN3O2S/c9-5-1-10-12(2-5)3-6-4-15-7(11-6)8(13)14/h1-2,4H,3H2,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRYYUBMDEIEOIA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC2=CSC(=N2)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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